2,2'-[(2-Methoxyphenyl)imino]diethanol
Description
Chemical Structure and Properties 2,2'-[(2-Methoxyphenyl)imino]diethanol (CAS No. 28005-76-7) is a diethanolamine derivative featuring a 2-methoxyphenyl group linked via an imino bridge to two ethanol moieties. Its molecular formula is C₁₁H₁₅NO₃, with an average molecular mass of 209.24 g/mol . The methoxy (-OCH₃) substituent at the ortho position of the phenyl ring contributes to electronic effects, influencing solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-2-methoxyanilino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-15-11-5-3-2-4-10(11)12(6-8-13)7-9-14/h2-5,13-14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEFXTCPDZWBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287156 | |
| Record name | 2,2'-[(2-methoxyphenyl)imino]diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28005-76-7 | |
| Record name | 2,2′-[(2-Methoxyphenyl)imino]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28005-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 49302 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028005767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC49302 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-[(2-methoxyphenyl)imino]diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Methoxyphenyl)imino]diethanol typically involves the reaction of 2-methoxyaniline with diethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(2-Methoxyphenyl)imino]diethanol may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process. The final product is then subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Methoxyphenyl)imino]diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2’-[(2-Methoxyphenyl)imino]diethanol has found applications in several scientific research areas, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the formulation of various industrial products, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Methoxyphenyl)imino]diethanol involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Phenyl Ring
2,2′-[(4-Iodophenyl)imino]diethanol
- Molecular Formula: C₁₀H₁₄INO₂
- Molecular Mass : 307.13 g/mol
- Key Difference: A 4-iodo substituent replaces the methoxy group. This compound is used in radiolabeling or as a heavy-atom derivative in crystallography .
2,2'-[(3-Chlorophenyl)imino]bisethanol
- Molecular Formula: C₁₀H₁₄ClNO₂
- Molecular Mass : 215.68 g/mol
- Key Difference: A 3-chloro substituent introduces electron-withdrawing effects, reducing electron density on the phenyl ring. This compound is a known intermediate for Disperse Brown 1, a textile dye, and exhibits a melting point of 83–87°C .
2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride (HC Red 13)
- Molecular Formula : C₁₀H₁₅ClN₃O₄
- Molecular Mass : 276.70 g/mol
- Key Difference: The 4-amino-3-nitro substitution creates a redox-active scaffold, making it suitable as a hair dye component. The nitro group increases acidity, while the amino group allows for protonation, enhancing water solubility in its hydrochloride form .
Variation in the Core Structure
Ditazole (2,2'-[(4,5-Diphenyl-2-oxazolyl)imino]bisethanol)
- Molecular Formula : C₂₀H₂₁N₃O₃
- Molecular Mass : 351.40 g/mol
- Key Difference : Incorporation of a 4,5-diphenyloxazole ring introduces rigidity and π-π stacking capability. Ditazole is used in pharmaceuticals (e.g., antiplatelet agents) and exhibits enhanced UV stability due to the aromatic oxazole core .
2,2′-(Tetradecylimino)diethanol
Functional Group Modifications
(2,2’-Bioxazolidine)-3,3’-diethanol
- Molecular Formula : C₆H₁₂N₂O₄
- Molecular Mass : 176.17 g/mol
- Key Difference: A bioxazolidine ring replaces the iminophenyl group, altering chelation properties.
Structural Effects on Physicochemical Properties
- Electronic Effects : Methoxy (electron-donating) and nitro (electron-withdrawing) groups alter reaction kinetics in electrophilic substitution.
- Solubility: Hydrophilic diethanolamine moieties enhance water solubility, while long alkyl chains (e.g., tetradecyl) improve lipid compatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
